Azido-PEG12-acid Azido-PEG12-acid Azido-PEG12-acid is a PEG derivative containing an azide group with a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.
Brand Name: Vulcanchem
CAS No.: 1167275-20-3
VCID: VC0520206
InChI: InChI=1S/C27H53N3O14/c28-30-29-2-4-34-6-8-36-10-12-38-14-16-40-18-20-42-22-24-44-26-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-33-3-1-27(31)32/h1-26H2,(H,31,32)
SMILES: C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
Molecular Formula: C27H53N3O14
Molecular Weight: 643.73

Azido-PEG12-acid

CAS No.: 1167275-20-3

Cat. No.: VC0520206

Molecular Formula: C27H53N3O14

Molecular Weight: 643.73

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Azido-PEG12-acid - 1167275-20-3

Specification

CAS No. 1167275-20-3
Molecular Formula C27H53N3O14
Molecular Weight 643.73
IUPAC Name 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C27H53N3O14/c28-30-29-2-4-34-6-8-36-10-12-38-14-16-40-18-20-42-22-24-44-26-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-33-3-1-27(31)32/h1-26H2,(H,31,32)
Standard InChI Key DYFODOGACDHUBQ-UHFFFAOYSA-N
SMILES C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
Appearance Solid powder

Introduction

Chemical Properties and Structure

Molecular Characteristics

Azido-PEG12-acid possesses well-defined molecular characteristics that are critical to understanding its behavior in chemical reactions and biological systems. The table below summarizes these key molecular properties:

PropertyValue
CAS Number1167275-20-3
Molecular FormulaC27H53N3O14
Molecular Weight643.7 Da
SMILES NotationO=C(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])O
Purity (Typical)>95%

Applications in Research

PROTAC Development

One of the most significant applications of Azido-PEG12-acid is in the development of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules are designed to selectively degrade specific target proteins through the ubiquitin-proteasome system. Azido-PEG12-acid serves as a crucial linker in PROTAC design, connecting two essential ligands :

  • An E3 ubiquitin ligase-binding moiety

  • A target protein-binding moiety

The PEG-based structure of Azido-PEG12-acid provides several advantages in PROTAC development:

Research has demonstrated that PROTACs exploit the intracellular ubiquitin-proteasome system to selectively tag target proteins for degradation, representing a promising approach for addressing previously "undruggable" protein targets .

Bio-conjugation Applications

Azido-PEG12-acid is extensively employed in bio-conjugation chemistry, serving as a non-cleavable linker for attaching various molecules of interest to biological entities. The compound's dual functionality makes it particularly valuable in creating stable bioconjugates with controlled properties .

Applications in bio-conjugation include:

  • Development of antibody-drug conjugates (ADCs), where the PEG linker can improve the pharmacokinetic profile of the conjugate

  • Creation of imaging probes by linking detection moieties to targeting molecules

  • Surface modification of nanoparticles or biomaterials to introduce bioactive groups

  • Peptide or protein PEGylation to enhance stability and circulation time

The non-cleavable nature of bonds formed through the PEG linker ensures that conjugates maintain their integrity under physiological conditions, which is critical for applications requiring stable connections between components .

Click Chemistry Applications

The azide group in Azido-PEG12-acid makes it an excellent candidate for click chemistry applications, which are characterized by high efficiency, selectivity, and mild reaction conditions. The compound can participate in several types of click reactions :

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Reaction with terminal alkynes in the presence of copper catalyst to form 1,4-disubstituted 1,2,3-triazoles.

  • Strain-promoted azide-alkyne cycloaddition (SPAAC): Reaction with strained cyclooctynes like BCN (bicyclononyne) or DBCO (dibenzocyclooctyne) without the need for copper catalysts, making it suitable for biological applications.

These reactions enable the bioorthogonal conjugation of molecules under physiological conditions, allowing researchers to create complex structures with precise control over connection points .

Reaction Mechanisms

Azide-Based Reactions

The azide functional group in Azido-PEG12-acid participates in several important reaction mechanisms that are central to its applications in research and development:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
This reaction involves the formation of a 1,2,3-triazole ring through the cycloaddition of the azide group with a terminal alkyne in the presence of a copper(I) catalyst. The reaction proceeds under mild conditions and offers high regioselectivity, forming 1,4-disubstituted triazoles .

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
This copper-free click chemistry approach utilizes strained cycloalkynes (BCN or DBCO) that react with the azide group without requiring a metal catalyst. The reaction is driven by the release of ring strain in the cycloalkyne component, making it particularly suitable for biological applications where copper toxicity is a concern .

Both reaction types result in stable triazole linkages that are resistant to hydrolysis, oxidation, and reduction under physiological conditions, contributing to the stability of the resulting conjugates .

Carboxylic Acid-Based Reactions

The carboxylic acid terminus of Azido-PEG12-acid enables amide bond formation with primary and secondary amines through various coupling mechanisms:

EDC/NHS Coupling:
The carboxylic acid can be activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often in combination with N-hydroxysuccinimide (NHS) to form an active ester intermediate. This intermediate readily reacts with primary amines to form stable amide bonds under mild aqueous conditions .

HATU-Mediated Coupling:
For more challenging coupling reactions, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) can be used as an activating agent to enhance the reactivity of the carboxylic acid toward amines .

DCC Coupling:
Dicyclohexylcarbodiimide (DCC) can also be employed for activating the carboxylic acid in non-aqueous environments, facilitating amide bond formation with various amine-containing molecules .

These coupling strategies provide versatile methods for connecting Azido-PEG12-acid to amine-containing molecules, including peptides, proteins, and small molecule drugs, expanding its utility in diverse research applications .

Storage ParameterRecommended ConditionDuration
Storage Temperature-20°C2-3 years
Shipping ConditionsRoom temperatureShort-term
In Solution (e.g., DMSO)-80°C6 months
In Solution (e.g., DMSO)-20°C1 month

The compound should be protected from moisture and strong light to prevent degradation of the azide functionality. When handling the compound, standard laboratory safety procedures should be followed, including the use of appropriate personal protective equipment .

Research Findings and Developments

Recent research has highlighted the significance of Azido-PEG12-acid in several cutting-edge applications. A key finding in PROTAC development has been the critical role of linker length and flexibility in determining the efficacy of target protein degradation. Studies have shown that the 12-unit PEG spacer in Azido-PEG12-acid provides an optimal balance between flexibility and distance, allowing for effective formation of the ternary complex necessary for protein ubiquitination .

Research by An et al. (2018) highlighted small-molecule PROTACs as an emerging and promising approach for the development of targeted therapy drugs, with PEG-based linkers like Azido-PEG12-acid playing a crucial role in their design and function . The study emphasized how PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins, offering potential advantages over traditional inhibition-based approaches.

The development of copper-free click chemistry methods has further expanded the applications of Azido-PEG12-acid in biological systems. The strain-promoted azide-alkyne cycloaddition (SPAAC) reactions have enabled bioorthogonal conjugation under physiological conditions without cytotoxic copper catalysts, opening new possibilities for in vivo applications and real-time biomolecular labeling .

In the field of bioconjugation, researchers have leveraged the dual functionality of Azido-PEG12-acid to create complex molecular architectures with precise connectivity and controlled properties. The non-cleavable nature of the linkages formed has proven valuable in applications requiring stable conjugates, such as certain types of antibody-drug conjugates and imaging probes .

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